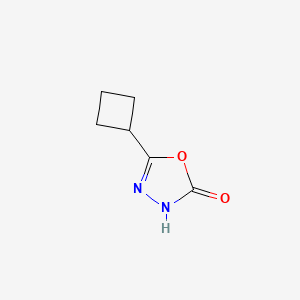

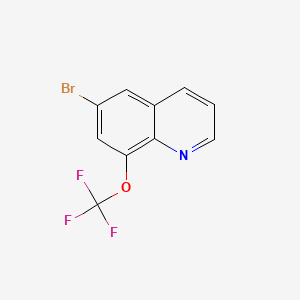

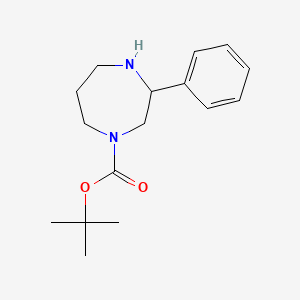

![molecular formula C15H14O2S B582482 2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-62-8](/img/structure/B582482.png)

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potent pharmacological effects. This compound belongs to the indazole-based synthetic cannabinoid family and has been identified as a designer drug in several countries.

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those with specific functional groups, play a significant role in biotechnological applications, particularly in fermentation processes. They can act as inhibitors to microbial growth in fermentative production, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory mechanisms of these acids can lead to the development of robust microbial strains for industrial applications, suggesting potential research applications for the chemical compound in microbial resistance or industrial bioprocessing efficiency improvements (Jarboe, Royce, & Liu, 2013).

Synthesis of Biologically Active Molecules

The compound's structure implies potential utility in the synthesis of biologically active molecules. For example, derivatives of biphenyl compounds have been synthesized for various applications, including non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the chemical compound could be a precursor or intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties (Qiu, Gu, Zhang, & Xu, 2009).

Liquid-Liquid Extraction of Carboxylic Acids

The compound's carboxylic acid group may lend it to applications in separation technologies, such as liquid-liquid extraction (LLX) processes. Carboxylic acids are key in the recovery of valuable acids from aqueous streams, indicating potential for the compound in purification or organic synthesis processes (Sprakel & Schuur, 2019).

Anticancer Agents

Derivatives of carboxylic acids, including biphenyl structures, have shown potential as anticancer agents. This suggests research applications for the compound in the development of novel chemotherapy drugs or as a study compound in cancer research, highlighting the importance of structural modifications to bioactivity and selectivity (De, Baltas, & Bedos-Belval, 2011).

Mecanismo De Acción

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reagents involved in these reactions.

Mode of Action

The compound interacts with its targets in the context of SM cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are facilitated by a transition metal catalyst. The process includes two key steps: oxidative addition and transmetalation . In oxidative addition, the catalyst (usually palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The primary result of the action of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is the facilitation of SM cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid are likely to be influenced by various environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the concentrations of the other reagents involved in the reaction .

Propiedades

IUPAC Name |

3-methyl-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKOVFPUJPLUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

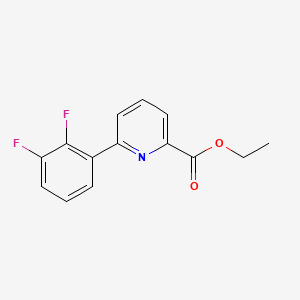

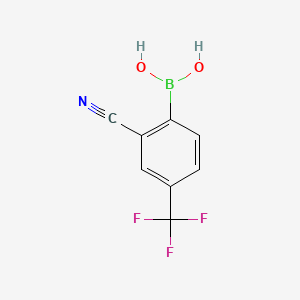

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)